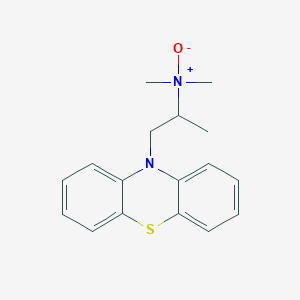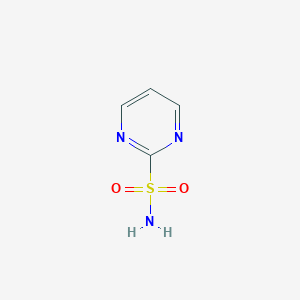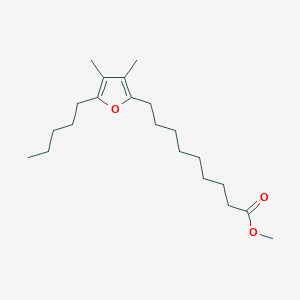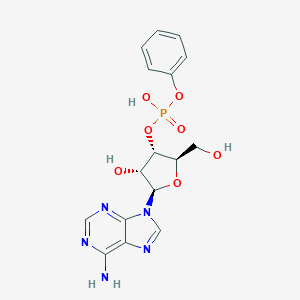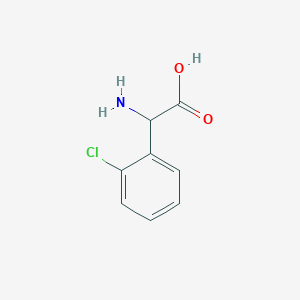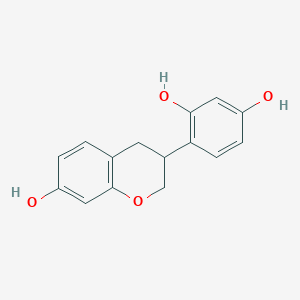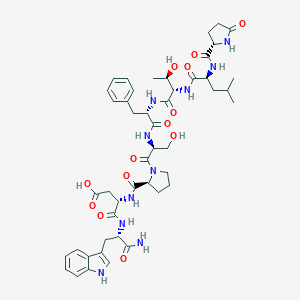
Dakh peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dakh peptide is a type of peptide that has been extensively studied for its therapeutic potential in various diseases. It is a short peptide consisting of 11 amino acids and has been found to exhibit various biological activities. The peptide was first discovered in the venom of the Dendroaspis angusticeps, commonly known as the Eastern green mamba, and has since been synthesized in the laboratory.
Mecanismo De Acción
The mechanism of action of Dakh peptide is not fully understood. However, it is believed to interact with cell membranes and disrupt their integrity. This leads to the release of intracellular contents, which can trigger various biological responses.
Efectos Bioquímicos Y Fisiológicos
Dakh peptide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been found to have antimicrobial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dakh peptide in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, its limitations include its short half-life, poor stability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Dakh peptide. These include:
1. Further investigation of its mechanism of action
2. Development of more stable analogs with improved pharmacokinetic properties
3. Exploration of its potential as a therapeutic agent in various diseases
4. Investigation of its potential as a drug delivery system
5. Study of its interactions with other drugs and compounds.
Conclusion:
In conclusion, Dakh peptide is a short peptide with a wide range of biological activities. It has been extensively studied for its therapeutic potential in various diseases and has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Although it has some limitations, it has great potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of Dakh peptide can be achieved by using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and the activation of amino acids to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Dakh peptide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
Número CAS |
129204-82-6 |
|---|---|
Nombre del producto |
Dakh peptide |
Fórmula molecular |
C47H62N10O13 |
Peso molecular |
975.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |
Clave InChI |
VQOWCJDEBVVPAZ-ZNRROHQQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Otros números CAS |
129204-82-6 |
Secuencia |
XLTFSPDW |
Sinónimos |
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



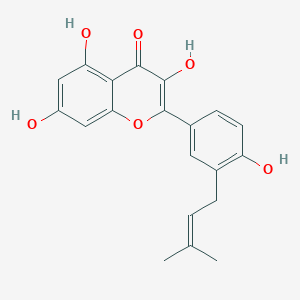
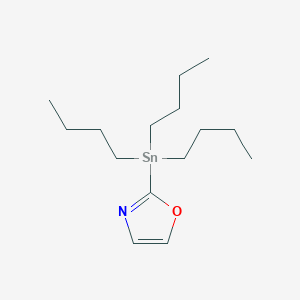

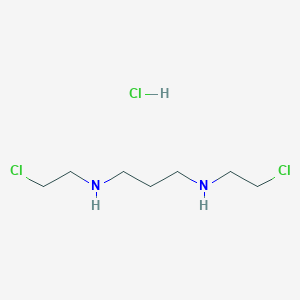
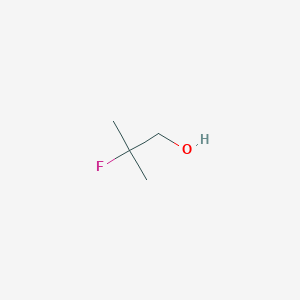
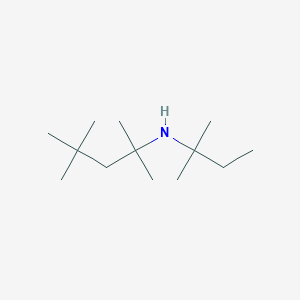
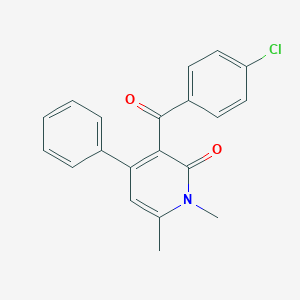
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)
